Product packaging for 2-(2-bromopropyl)-1H-imidazole(Cat. No.:)

2-(2-bromopropyl)-1H-imidazole

Cat. No.: B13595529
M. Wt: 189.05 g/mol
InChI Key: SYYSWMWROIMPHD-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)-1H-imidazole ( 1248915-21-0) is a brominated alkylimidazole derivative of significant interest in synthetic and medicinal chemistry research. With the molecular formula C6H9BrN2 and a molecular weight of 189.05 g/mol, this compound serves as a key synthetic intermediate . The imidazole scaffold is a fundamental privilege structure in drug discovery, known for its amphoteric nature and wide presence in biologically active molecules . This bromopropyl derivative is particularly valuable for constructing more complex molecules via further functionalization of the bromoalkane group, making it a useful precursor in the development of novel compounds. Researchers utilize this building block to explore new chemical entities due to the broad therapeutic potential of imidazole-containing compounds, which includes documented antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory activities . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrN2 B13595529 2-(2-bromopropyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

2-(2-bromopropyl)-1H-imidazole

InChI

InChI=1S/C6H9BrN2/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4H2,1H3,(H,8,9)

InChI Key

SYYSWMWROIMPHD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CN1)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 2 2 Bromopropyl 1h Imidazole

Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety

The carbon-bromine bond in the 2-bromopropyl group is a key site for nucleophilic attack, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.

Intermolecular Nucleophilic Attack at the Brominated Carbon Center

The bromine atom on the secondary carbon of the propyl chain in 2-(2-bromopropyl)-1H-imidazole serves as a good leaving group, facilitating nucleophilic substitution reactions. A variety of nucleophiles can displace the bromide ion, leading to a diverse range of substituted imidazole (B134444) derivatives. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar haloalkyl-substituted imidazoles. For instance, analogous compounds readily react with nucleophiles such as amines, thiols, and alkoxides.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the bromine. These reactions typically proceed via an SN2 mechanism, especially with strong, unhindered nucleophiles.

Table 1: Representative Intermolecular Nucleophilic Substitution Reactions on Haloalkyl-Imidazoles

NucleophileReagentProduct TypeReference
AmineR-NH₂2-(2-Aminopropyl)-1H-imidazole derivative
ThiolR-SH2-(2-Thiopropyl)-1H-imidazole derivative
AlkoxideR-O⁻2-(2-Alkoxypropyl)-1H-imidazole derivative
Azide (B81097)NaN₃2-(2-Azidopropyl)-1H-imidazole derivative arabjchem.org
ThiocyanateKSCN2-(2-Thiocyanatopropyl)-1H-imidazole derivative arabjchem.org

Note: This table represents expected reactivity based on analogous compounds, as specific examples for this compound are not widely reported.

Intramolecular Cyclization Pathways Induced by the Bromopropyl Group

The presence of both a nucleophilic nitrogen atom in the imidazole ring and an electrophilic brominated carbon in the side chain allows for intramolecular cyclization, leading to the formation of fused heterocyclic systems.

Intramolecular nucleophilic attack of one of the imidazole nitrogen atoms on the brominated carbon of the propyl chain can lead to the formation of bicyclic systems. Specifically, the N1 nitrogen of the imidazole ring can attack the C2' of the bromopropyl chain, resulting in the formation of a five-membered ring fused to the imidazole core, yielding a 2,3-dihydroimidazo[2,1-b]imidazole skeleton. This type of reaction is a powerful method for constructing complex heterocyclic frameworks. nih.govnih.gov

For example, the cyclization of related 1-(2-bromoethyl) and 1-(3-bromopropyl) imidazoles has been shown to produce the corresponding fused ring systems. nih.gov A similar reactivity is anticipated for this compound, which upon deprotonation of the imidazole NH, would generate a potent nucleophile for intramolecular displacement of the bromide.

The feasibility and rate of intramolecular cyclization are significantly influenced by both ring strain in the transition state and the electronic properties of the imidazole ring.

Ring Strain: The formation of five- and six-membered rings is generally favored due to lower ring strain compared to smaller or larger rings. In the case of this compound, intramolecular cyclization via the N1 nitrogen would lead to a five-membered ring, which is a thermodynamically and kinetically favorable process.

Electronic Factors: The nucleophilicity of the imidazole nitrogen is a critical factor. Electron-donating groups on the imidazole ring would increase its nucleophilicity, thereby accelerating the rate of cyclization. Conversely, electron-withdrawing groups would decrease the nucleophilicity and hinder the cyclization process. rsc.org The steric hindrance around the reacting centers also plays a role; bulky substituents on the imidazole ring or the propyl chain may slow down the reaction. mdpi.com

Quaternization Reactions and Imidazolium (B1220033) Salt Formation

The nitrogen atoms of the imidazole ring can be alkylated to form imidazolium salts, which are a class of ionic liquids with a wide range of applications.

Synthesis of 1-Alkyl-2-(2-bromopropyl)-1H-Imidazolium Bromides

The quaternization of this compound can be achieved by reacting it with an alkyl halide. The N3 nitrogen atom of the imidazole ring is typically the site of alkylation, leading to the formation of a 1-alkyl-2-(2-bromopropyl)-1H-imidazolium bromide. This reaction introduces a positive charge on the imidazole ring and creates an imidazolium salt.

While specific synthetic procedures for 1-alkyl-2-(2-bromopropyl)-1H-imidazolium bromides are not readily found in the literature, the synthesis of analogous imidazolium salts is well-established. mdpi.comimp.kiev.ua These reactions are generally carried out by heating the N-substituted imidazole with an alkyl halide in a suitable solvent or under solvent-free conditions.

Table 2: General Conditions for the Synthesis of Imidazolium Salts from N-Substituted Imidazoles

N-Substituted ImidazoleAlkylating AgentSolventTemperatureProductReference
1-Methylimidazole1,3-DiiodopropaneAcetonitrile (B52724)Reflux1,3-Bis(N-methylimidazolium)propane diiodide psu.edu
1-Hexylimidazole(3-Bromopropyl)benzene-Microwave1-Hexyl-3-(3-phenylpropyl)-1H-imidazol-3-ium bromide mdpi.com
Imidazole1,3-Dibromopropane (B121459)THF65 °C1,3-Bis(3-bromopropyl)-1H-imidazol-3-ium bromide imp.kiev.ua

Note: This table provides examples of imidazolium salt synthesis from related starting materials to illustrate the general synthetic approach.

Reactivity of the Imidazolium Cation in Subsequent Transformations

The formation of an imidazolium cation, typically through alkylation of one of the ring's nitrogen atoms, significantly alters the electronic properties and reactivity of the this compound molecule. This positively charged heterocyclic core enhances the molecule's utility as a precursor in various chemical transformations. The reactivity of the resulting imidazolium salt is influenced by the nature of the substituents and the reaction conditions.

The positive charge on the imidazolium ring acts as a powerful electron-withdrawing group, which can activate other parts of the molecule. For instance, studies on analogous structures have shown that a cationic substituent can dramatically increase the reactivity of nearby functional groups, such as esters, toward nucleophiles like amines and hydride reductants. acs.org This enhanced reactivity suggests that the imidazolium form of this compound could facilitate reactions that are otherwise sluggish with the neutral parent compound.

The stability of the imidazolium cation itself is a critical factor in its subsequent use. Research on various substituted imidazolium cations has demonstrated that their stability, particularly under alkaline conditions, is highly dependent on the substituents at each position of the ring. researchgate.net Theoretical and experimental results indicate that sterically bulky substituents at the C2 position can effectively shield this position from nucleophilic attack, thereby improving the cation's stability. researchgate.net In the case of 2-(2-bromopropyl)-1H-imidazolium, the propyl group at the C2 position provides some steric hindrance. Further substitution at the C4 and C5 positions with groups like methyl or phenyl could further enhance this stability. researchgate.net

Imidazolium salts are widely used as precursors to N-heterocyclic carbenes (NHCs). These carbenes are generated by deprotonating the C2 position of the imidazolium ring and are valued for their strong σ-donating properties as ligands in organometallic chemistry. nih.gov The resulting metal complexes often exhibit high catalytic activity. Furthermore, imidazolium salts are themselves employed as organocatalysts and are foundational in the synthesis of ionic liquids and specialized polymers. chim.it

Diverse Functional Group Interconversions on the Imidazole Ring and Propyl Chain

The structure of this compound offers multiple sites for chemical modification, allowing for a wide array of functional group interconversions. Both the bromine atom on the propyl side chain and the nitrogen atoms within the imidazole ring serve as reactive handles for further derivatization.

The bromine atom on the propyl chain is an excellent leaving group, making the secondary carbon to which it is attached an electrophilic site ripe for nucleophilic substitution reactions. This feature allows the facile conversion of the bromo group into a variety of other functional groups, rendering the compound a versatile intermediate for synthesizing more complex molecules.

The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. ub.edu A wide range of nucleophiles can be employed for this purpose, including amines, thiols, azides, and alkoxides, each introducing a new functional moiety onto the propyl chain. smolecule.com The choice of solvent and temperature is crucial for optimizing reaction yields and minimizing side reactions, such as elimination.

Below is a table summarizing typical nucleophilic substitution reactions for derivatizing the bromopropyl chain, based on reactions observed with similar bromoalkyl imidazole structures.

Table 1: Examples of Nucleophilic Substitution on the Bromopropyl Chain This table is illustrative and based on the reactivity of analogous bromoalkyl imidazoles.

Nucleophilic Reagent Solvent Conditions Product Functional Group
Sodium Azide (NaN₃) DMF 80°C, 12 h Azide (-N₃)
Ammonia (NH₃) Ethanol 60°C, 6 h Primary Amine (-NH₂)
Potassium Phthalimide THF Reflux, 24 h Phthalimide-protected Amine

These transformations are fundamental for building larger molecules. For example, the introduction of an azide group allows for subsequent reduction to a primary amine or participation in "click chemistry" reactions like the Huisgen cycloaddition. vanderbilt.edu Conversion to an amine group provides a key building block for amides, sulfonamides, and other nitrogen-containing structures. vanderbilt.edu

The two nitrogen atoms in the imidazole ring possess distinct reactivity. The N-1 nitrogen (pyrrole-type) is nucleophilic and can be readily deprotonated or alkylated, while the N-3 nitrogen (pyridine-type) is also nucleophilic. researchgate.net These sites are central to many functional group interconversions.

The most common reaction involving the imidazole nitrogens is N-alkylation. Using a suitable alkylating agent in the presence of a base, one or both nitrogen atoms can be functionalized. The reaction of this compound with an alkyl halide can lead to the formation of a quaternary imidazolium salt, as discussed in section 3.2.2. imp.kiev.ua The synthesis of these salts is often a key step in creating ionic liquids or precursors for N-heterocyclic carbene catalysts. nih.gov The reaction conditions can be tuned to favor mono- or di-alkylation.

Table 2: General Conditions for N-Alkylation of Imidazole Derivatives

Parameter Typical Value/Range Notes
Alkylating Agent Alkyl Halides (e.g., CH₃I, C₂H₅Br) Stoichiometric or slight excess
Base K₂CO₃, NaH To deprotonate the N-1 position
Solvent DMF, Acetonitrile, THF Polar aprotic solvents are preferred
Temperature 65–90°C To facilitate alkylation

Beyond alkylation, the nitrogen atoms of the imidazole ring are excellent ligands for coordinating with transition metals. mdpi.com This property is exploited in the design of catalysts for various asymmetric reactions, where the imidazole moiety binds to a metal center, and chiral auxiliaries attached elsewhere on the molecule create a specific steric environment. mdpi.com The ability of the imidazole nitrogens to act as a bidentate or monodentate ligand makes this compound and its derivatives valuable components in coordination chemistry and catalysis. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Bromopropyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(2-bromopropyl)-1H-imidazole, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy provides the initial and most direct insight into the proton environments of a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the 2-bromopropyl side chain. The imidazole ring protons, typically found in the aromatic region, would show characteristic chemical shifts. The protons of the alkyl chain will appear in the aliphatic region, with their chemical shifts influenced by the adjacent bromine atom and the imidazole ring.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4/H-5 (Imidazole)~7.10d~1.5
H-5/H-4 (Imidazole)~6.90d~1.5
N-H (Imidazole)~12.0 (broad)s-
CH (bromopropyl)~4.50sextet~6.8
CH₂ (bromopropyl)~3.20d~6.8
CH₃ (bromopropyl)~1.80d~6.8

These are predicted values based on the analysis of similar imidazole derivatives. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the nature of its attached atoms.

In the case of this compound, the ¹³C NMR spectrum is expected to show six distinct signals: three for the imidazole ring carbons and three for the 2-bromopropyl side chain carbons. The C-2 carbon of the imidazole ring, being attached to the alkyl chain, will have a characteristic chemical shift, as will the carbons of the side chain, which are influenced by the electronegative bromine atom.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Imidazole)~145.0
C-4 (Imidazole)~128.0
C-5 (Imidazole)~120.0
CH (bromopropyl)~45.0
CH₂ (bromopropyl)~35.0
CH₃ (bromopropyl)~22.0

These are predicted values based on the analysis of similar imidazole derivatives. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms, which is crucial for the unambiguous structural assignment of complex molecules.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the CH and CH₂ protons of the propyl chain, and between the CH and CH₃ protons, confirming their connectivity. A weaker correlation might also be observed between the H-4 and H-5 protons of the imidazole ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. An HSQC spectrum would show cross-peaks connecting the ¹H and ¹³C signals for each C-H bond in the molecule, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the CH₂ protons of the propyl chain and the C-2 carbon of the imidazole ring, unequivocally establishing the point of attachment of the side chain.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular "fingerprint."

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the imidazole ring (a broad band around 3100-3300 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), C=N and C=C stretching of the imidazole ring (in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration (typically in the 500-600 cm⁻¹ range).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The imidazole ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the imidazole ring would be a prominent feature. The C-Br stretch would also be observable.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
N-H Stretch3100 - 3300FTIR
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aliphatic C-H Stretch2850 - 3000FTIR, Raman
C=N/C=C Ring Stretch1400 - 1600FTIR, Raman
C-Br Stretch500 - 600FTIR, Raman

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

The fragmentation of the molecular ion would likely involve the cleavage of the C-Br bond and the C-C bonds of the propyl side chain. Common fragmentation pathways would include the loss of a bromine radical (•Br) and the loss of the entire bromopropyl side chain. Alpha-cleavage next to the imidazole ring is also a possibility.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Proposed Fragment
189/191[M]⁺ (Molecular Ion)
110[M - Br]⁺
81[C₃H₆Br]⁺
68[C₃H₄N₂]⁺ (Imidazole ring)

X-ray Crystallography for Solid-State Structural Determination of Analogues

While a crystal structure for this compound is not available, the examination of crystal structures of analogous compounds provides valuable insights into the solid-state conformation and intermolecular interactions of the imidazole core.

X-ray crystallographic studies of various 2-substituted imidazole derivatives reveal that the imidazole ring is planar. The substituents at the 2-position can adopt different conformations relative to the ring. In the solid state, imidazole derivatives often form extensive networks of hydrogen bonds involving the N-H group of the imidazole ring, which acts as a hydrogen bond donor, and the sp²-hybridized nitrogen atom, which acts as a hydrogen bond acceptor. These interactions play a crucial role in determining the crystal packing. For instance, in the crystal structure of 2-methyl-1H-imidazol-3-ium nitrate, the imidazole rings are involved in N-H···N hydrogen bonding. nih.gov Crystal structures of other 2-alkyl-1H-imidazole derivatives also show similar hydrogen bonding patterns and provide information on bond lengths and angles within the imidazole ring, which are expected to be similar in this compound.

Analysis of Molecular Conformation and Torsion Angles

The molecular conformation of this compound is anticipated to be significantly influenced by the rotational freedom around the C-C single bonds of the bromopropyl group and the bond connecting this substituent to the imidazole ring. The torsion angles, which define the three-dimensional arrangement of the atoms, would be determined by a combination of steric hindrance between the bromine atom, the methyl group, and the imidazole ring, as well as electronic effects.

The angle describing the rotation around the bond between the imidazole ring and the propyl chain.

The angle describing the rotation around the C1-C2 bond of the propyl chain.

A detailed analysis of these angles would be crucial to understanding the molecule's spatial arrangement and its potential interactions with other molecules.

Table 1: Hypothetical Torsion Angles for Conformational Analysis of this compound

Torsion Angle Atom 1 Atom 2 Atom 3 Atom 4 Predicted Range (°)
τ1 N1(ring) C2(ring) C(propyl) C(propyl) Data not available
τ2 C2(ring) C(propyl) C(propyl) Br Data not available

Note: This table is hypothetical and intended to illustrate the types of parameters that would be determined from experimental or computational studies. The actual values are currently unknown.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a variety of intermolecular forces. The imidazole ring provides a site for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the lone pair on the other nitrogen atom acting as an acceptor. These hydrogen bonds are a common and influential feature in the crystal structures of many imidazole derivatives.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Distance Range (Å)
Hydrogen Bonding N-H N Data not available
Halogen Bonding C-Br N/O/S/π-system Data not available
Dipole-Dipole C-Br, C-N C-Br, C-N Data not available

Note: This table outlines the expected types of intermolecular interactions. The specific geometric parameters are not available without experimental crystallographic data.

Computational and Theoretical Studies on 2 2 Bromopropyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.govmdpi.comchemrxiv.orgresearchgate.net For 2-(2-bromopropyl)-1H-imidazole, a typical study would begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms is calculated. This provides foundational data on bond lengths, bond angles, and dihedral angles.

Prediction of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key output of DFT calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For a substituted imidazole (B134444), the HOMO is typically distributed over the electron-rich imidazole ring, while the LUMO may be located on the ring or on substituents, depending on their electronic nature. The presence of the bromopropyl group would be expected to influence the energies and distributions of these orbitals.

Hypothetical Data Table for HOMO-LUMO Analysis This table is for illustrative purposes only and is not based on published data for this compound.

ParameterCalculated Value (eV)
Energy of HOMO-6.50
Energy of LUMO-1.25
HOMO-LUMO Energy Gap (ΔE)5.25

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting motions of its bonds. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular vibrations. semanticscholar.orgscirp.orgnih.govresearchgate.net This comparison is crucial for confirming the structure of a synthesized compound and understanding its bonding characteristics. For this compound, characteristic frequencies would be expected for the N-H stretch, C-H stretches of the ring and the propyl group, C=N stretching modes, and the C-Br stretch.

Conformational Analysis and Potential Energy Surface Exploration

The 2-bromopropyl substituent can rotate around the single bond connecting it to the imidazole ring, leading to different spatial arrangements known as conformations. Conformational analysis involves calculating the energy of the molecule as a function of these rotations to identify the most stable conformer(s) and the energy barriers between them. nih.govnih.govnih.gov This is done by exploring the molecule's potential energy surface. Understanding the preferred conformation is vital as it often dictates how the molecule interacts with other molecules or biological targets. Studies on similar alkyl-substituted imidazoles have shown that such analyses provide deep insights into their structural preferences. nih.gov

Reactivity Site Prediction through Electrostatic Potential Maps and Fukui Functions

To predict how this compound might react with other chemical species, computational chemists use tools that reveal the distribution of charge within the molecule. A Molecular Electrostatic Potential (MEP) map visually indicates the regions of positive and negative electrostatic potential on the molecule's surface. tandfonline.com Red-colored regions typically indicate electron-rich areas susceptible to electrophilic attack, while blue regions are electron-poor and prone to nucleophilic attack.

Fukui functions provide a more quantitative measure of reactivity, identifying which atoms in the molecule are most likely to accept or donate electrons in a chemical reaction. These computational tools are invaluable for predicting the regioselectivity of chemical reactions. For imidazole itself, the nitrogen atoms are known nucleophilic sites, and this character would be modulated by the substituent in this compound.

Molecular Dynamics Simulations to Understand Dynamic Behavior (for related systems)

While DFT calculations typically focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, often in the presence of a solvent like water. nih.govfigshare.comresearchgate.netuobaghdad.edu.iq MD simulations can reveal how a molecule moves, flexes, and interacts with its surroundings. For related imidazole systems, MD simulations have been used to understand hydrogen bonding patterns with water, self-aggregation tendencies, and transport properties in solution. nih.govfigshare.com Such a study on this compound could provide insights into its solubility, diffusion, and how the flexible propyl chain behaves in a dynamic environment.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are foundational to medicinal chemistry and materials science. The dual functionality of 2-(2-bromopropyl)-1H-imidazole makes it an attractive starting material for constructing more elaborate molecular frameworks.

Precursor for Bioactive Imidazole-Containing Scaffolds

The imidazole (B134444) nucleus is a common feature in numerous natural products and pharmacologically active agents, including antihistamines and antifungal medications. The utility of substituted imidazoles as building blocks for bioactive molecules is well-established. For instance, compounds like 4-bromo-1,2-dimethyl-1H-imidazole serve as key precursors in the synthesis of inhibitors for targets such as cathepsin K and xanthine (B1682287) oxidase thieme-connect.de.

The structure of this compound offers several pathways for elaboration into bioactive scaffolds. The secondary bromide on the propyl chain is a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This could include amines, thiols, or azides, leading to derivatives with potential therapeutic properties. Furthermore, the imidazole ring itself can be N-alkylated or N-arylated to modify the compound's steric and electronic properties, which is a common strategy in drug design.

Table 1: Potential Reactions for Bioactive Scaffold Synthesis

Reaction Type Reagent Example Potential Product Functionality
Nucleophilic Substitution Sodium Azide (B81097) (NaN₃) Introduction of an azido (B1232118) group for click chemistry or reduction to an amine.
N-Alkylation Benzyl (B1604629) Bromide Functionalization of the imidazole nitrogen to enhance lipophilicity.

Although specific examples starting from this compound are not prominent in the literature, its potential as a precursor is clear based on the extensive use of similar functionalized imidazoles in medicinal chemistry.

Synthesis of Fused Imidazole Systems via Cyclization

Fused heterocyclic systems often exhibit unique biological activities and photophysical properties not present in their monocyclic counterparts. The synthesis of such systems frequently relies on intramolecular cyclization reactions. Research has demonstrated that 2-(2-bromoaryl)imidazoles can undergo coupling and cyclization with diones to form complex fused scaffolds like imidazo[1,2-f]phenanthridines acs.orgnih.gov.

While this compound contains an alkyl bromide rather than an aryl bromide, it possesses the necessary components for intramolecular cyclization. The N-1 nitrogen of the imidazole ring can act as an intramolecular nucleophile, displacing the bromide on the propyl chain. This reaction, typically favored under basic conditions, would lead to the formation of a fused, saturated five-membered ring, creating a dihydropyrrolo[1,2-a]imidazole core. This bicyclic system could serve as a rigid scaffold for further synthetic modifications.

Potential Intramolecular Cyclization Pathway:

Starting Material: this compound

Condition: Base (e.g., NaH, K₂CO₃)

Product: A fused dihydropyrrolo[1,2-a]imidazole system

This strategy is a fundamental method for constructing imidazole-fused ring systems, which are valuable in materials science and as N-heterocyclic carbene (NHC) precursors organic-chemistry.org.

Development of N-Heterocyclic Carbene (NHC) Ligands and their Catalytic Applications

N-Heterocyclic carbenes are a class of persistent carbenes that have become indispensable as ligands in organometallic catalysis. Their strong σ-donating properties and steric tuneability allow for the formation of highly stable and active metal complexes.

Synthesis of Imidazolium (B1220033) Salts as NHC Precursors

The most common route to NHCs involves the deprotonation of a corresponding imidazolium salt precursor nih.gov. These salts are typically synthesized by the N-alkylation of an imidazole derivative. For this compound, an imidazolium salt could be formed by reacting it with an alkylating agent (e.g., methyl iodide or benzyl bromide). This reaction introduces a second substituent onto one of the imidazole nitrogens, resulting in a quaternized, positively charged imidazolium salt.

The reaction of an N-substituted imidazole with an alkyl halide, such as 1-(3-bromopropyl)imidazole, is a standard method to create these precursors imp.kiev.ua. Applying this logic, if this compound were first N-alkylated with a group 'R' (e.g., methyl), the resulting intermediate could then undergo an intermolecular reaction with another molecule of an alkylating agent to form the desired imidazolium salt.

Table 2: General Synthesis of Imidazolium Salts

Step Reactants Product
1. N-Alkylation Imidazole, Alkyl Halide (R-X), Base N-Alkylimidazole

The resulting imidazolium salt, bearing the 2-propyl side chain, would be the direct precursor to a novel NHC ligand.

Exploration of Catalytic Performance in Organic Transformations

Once synthesized, NHC ligands are complexed with transition metals like palladium, ruthenium, rhodium, or iridium to generate catalysts for a wide range of organic reactions nih.govtcichemicals.com. These reactions include cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, and C-H activation tcichemicals.com.

An NHC ligand derived from this compound would feature a propyl group at the C2 position, adjacent to the carbene center. This substituent would influence the steric environment around the metal center, which in turn affects the catalyst's activity, selectivity, and stability. The performance of such a catalyst would need to be empirically tested in benchmark reactions. For example, a palladium-NHC complex could be evaluated in a Suzuki-Miyaura coupling reaction.

Table 3: Common Catalytic Applications of NHC-Metal Complexes

Reaction Type Metal Center Description
Suzuki-Miyaura Coupling Palladium (Pd) Formation of C-C bonds between aryl halides and boronic acids.
Olefin Metathesis Ruthenium (Ru) Rearrangement of alkenes by scission and regeneration of C=C bonds.

The specific catalytic profile of an NHC derived from this compound remains an area for future research, but it would be expected to function effectively in the established domains of NHC catalysis.

Intermediate in the Preparation of Specialized Organic Reagents

In multi-step organic synthesis, molecules with versatile functional groups serve as key intermediates that can be transformed into more complex target structures nih.govmit.edu. With its reactive C-Br bond and a modifiable imidazole ring, this compound is well-suited to be a synthetic intermediate.

The bromide can be readily displaced by a variety of nucleophiles to install different functionalities. For example, reaction with sodium cyanide would yield a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with thiourea (B124793) followed by hydrolysis would produce a thiol. These transformations would convert the simple bromopropyl starting material into a range of specialized reagents with tailored properties for subsequent synthetic steps. The imidazole ring itself could be protected during these transformations and deprotected later, or it could be functionalized to build molecular complexity. This versatility makes it a potentially valuable, though not yet widely exploited, intermediate in synthetic chemistry.

Potential in Functional Material Design (e.g., as monomers for polymers, components in supramolecular assemblies)

Extensive research into the applications of "this compound" in the design of functional materials has yielded limited specific examples in publicly available scientific literature. While the chemical structure of this compound, featuring a reactive alkyl bromide group and a versatile imidazole ring, suggests its potential as a building block in polymer chemistry and supramolecular assembly, detailed studies demonstrating these applications are not readily found.

The imidazole moiety is a well-known component in materials science, valued for its ability to participate in hydrogen bonding and its capacity to be alkylated to form imidazolium salts. elsevierpure.com These imidazolium salts are precursors to poly(ionic liquid)s (PILs), a class of polymers with tunable properties and a wide range of applications. mdpi.com The synthesis of such polymers often involves the N-alkylation of imidazole derivatives with alkyl halides. researchgate.netciac.jl.cn In principle, the bromo-propyl group of this compound makes it a suitable candidate for such N-alkylation reactions, potentially serving as a monomer or a functionalizing agent for polymers.

Similarly, the imidazole ring is a key component in the formation of various supramolecular assemblies due to its hydrogen bonding capabilities. mdpi.com The N-H proton and the lone pair of electrons on the non-protonated nitrogen atom can act as a hydrogen bond donor and acceptor, respectively, facilitating the self-assembly of molecules into ordered structures.

Despite this theoretical potential, a thorough review of existing research reveals a lack of specific studies focused on this compound for these purposes. General literature on imidazole-containing polymers and supramolecular structures is abundant, but these studies utilize other imidazole derivatives. nih.govresearchgate.net Therefore, while the foundational chemistry of imidazoles in material design is well-established, the specific contributions and applications of this compound remain an area with limited documented research. No detailed research findings or data tables for materials specifically derived from this compound could be located.

Future Research Directions and Prospects for 2 2 Bromopropyl 1h Imidazole Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 2-(2-bromopropyl)-1H-imidazole and its derivatives is a key area for future research. While traditional alkylation methods are often employed for the synthesis of related bromoalkyl imidazoles, these approaches can suffer from drawbacks such as the use of hazardous reagents and the generation of significant waste. Future investigations will likely focus on the application of green chemistry principles to the synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies for Imidazole (B134444) Derivatives

MethodologyAdvantagesDisadvantagesPotential for this compound Synthesis
Conventional Alkylation Well-established, readily available starting materials.Use of harsh bases, generation of salt byproducts, potential for multiple alkylations.Current standard, but with room for improvement in sustainability.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. Requires specialized equipment, potential for localized overheating.High potential for rapid and efficient synthesis, particularly for library generation.
Flow Chemistry Precise control over reaction parameters, enhanced safety for hazardous reactions, potential for automation and scale-up. rsc.orgpku.edu.cnHigh initial equipment cost, potential for clogging with solid byproducts.Promising for safe, scalable, and continuous production with improved process control.
Photocatalysis Use of visible light as a renewable energy source, mild reaction conditions. researchgate.netMay require specific photocatalysts, potential for side reactions.A novel and green approach for activating the imidazole core or the alkylating agent.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Limited substrate scope, potential for enzyme inhibition.Could offer highly selective routes if suitable enzymes are identified or engineered.

Future research in this area will likely involve the optimization of microwave-assisted protocols and the development of robust flow chemistry systems for the continuous and safe production of this compound. Furthermore, the exploration of photocatalytic and biocatalytic methods represents a frontier in the sustainable synthesis of this and other imidazole derivatives, promising highly selective and environmentally friendly manufacturing processes.

Investigation of Unconventional Reactivity Patterns

The bromine atom and the imidazole ring in this compound confer a rich and varied reactivity profile. While standard nucleophilic substitution at the bromine-bearing carbon is a well-understood pathway for many haloalkanes, future research should delve into the less conventional reactivity of this molecule. The interplay between the imidazole nucleus and the bromoalkyl side chain can lead to unexpected and synthetically useful transformations.

Potential areas of investigation include:

Intramolecular Cyclization Reactions: The proximity of the imidazole nitrogen atoms to the electrophilic carbon of the bromopropyl chain could facilitate intramolecular cyclization reactions under specific conditions, leading to the formation of novel fused heterocyclic systems.

Radical-Mediated Reactions: Exploration of radical-initiated reactions could unveil new pathways for functionalization. Homolytic cleavage of the carbon-bromine bond could generate a radical intermediate that can participate in additions, cyclizations, or other radical-mediated transformations, expanding the synthetic utility beyond traditional ionic pathways.

Transition-Metal-Catalyzed Cross-Coupling Reactions: While the C-Br bond is activated for nucleophilic attack, its participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could provide direct and efficient routes to a diverse range of derivatives with carbon-carbon and carbon-heteroatom bonds at the propyl side chain.

Rearrangement Reactions: Investigation into potential skeletal rearrangements under thermal, photochemical, or catalytic conditions could lead to the discovery of novel imidazole-containing scaffolds. For instance, sigmatropic shifts involving the imidazole ring and the side chain are a theoretical possibility that warrants experimental investigation. nih.gov

Uncovering these unconventional reactivity patterns will not only deepen the fundamental understanding of this compound's chemical behavior but also provide synthetic chemists with new tools for the construction of complex molecules.

Rational Design of Derivatives for Targeted Synthetic Applications

The ability to rationally design and synthesize derivatives of this compound with specific functionalities is crucial for its application in various fields of chemistry. The imidazole core and the reactive bromo-propyl side chain serve as versatile handles for introducing a wide array of chemical moieties.

Future research in this area will focus on the targeted synthesis of derivatives for specific applications:

Medicinal Chemistry: The imidazole scaffold is a common feature in many biologically active molecules. mdpi.comrsc.org By modifying the this compound structure, for example, through nucleophilic substitution of the bromine atom with various amines, thiols, or alcohols, libraries of new compounds can be generated for screening against various biological targets. The rational design of these derivatives will be guided by structure-activity relationship (SAR) studies to optimize their therapeutic potential. cumhuriyet.edu.trnih.gov

Materials Science: The imidazole moiety can be incorporated into polymers and other materials to impart specific properties, such as thermal stability, conductivity, or metal-ion binding capabilities. The bromo-propyl group provides a convenient attachment point for polymerization or for grafting onto surfaces. Rationally designed derivatives could find applications in the development of new functional materials. researchgate.net

The synthesis of these targeted derivatives will rely on a deep understanding of the reactivity of the parent molecule and the application of modern synthetic methodologies to achieve the desired molecular architectures.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties, reactivity, and potential applications of this compound and its derivatives, thereby guiding experimental efforts and accelerating the discovery process. researchgate.netnih.gov Advanced computational modeling will play an increasingly important role in understanding and exploiting the chemistry of this compound.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of both known and hypothetical reactions of this compound. nih.gov This includes modeling transition states, calculating activation energies, and predicting reaction pathways for nucleophilic substitutions, cycloadditions, and rearrangements. Such studies can provide valuable insights into the factors that control reactivity and selectivity.

Prediction of Physicochemical Properties: Computational methods can be used to predict a range of physicochemical properties for novel derivatives, such as their electronic structure, conformational preferences, and spectroscopic signatures. This information is invaluable for characterizing new compounds and for understanding their behavior in different environments.

In Silico Design of Functional Molecules: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives of this compound with specific biological activities. nih.govnih.gov By modeling the interactions of these molecules with biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success. Similarly, computational screening can identify promising candidates for applications in catalysis and materials science.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its derivatives in solution or in complex environments, such as within the active site of an enzyme or within a polymer matrix. nih.gov This can help to understand intermolecular interactions and conformational changes that influence reactivity and function.

The integration of advanced computational modeling with experimental work will create a synergistic approach to the study of this compound chemistry, enabling more efficient and targeted research.

Integration into New Chemical Technologies and Processes

The unique properties and reactivity of this compound make it a promising candidate for integration into new and emerging chemical technologies and processes. Moving beyond its traditional role as a synthetic intermediate, this compound could become a key component in innovative applications.

Future prospects for its integration include:

Development of Functional Ionic Liquids: The imidazole core is a common structural motif in ionic liquids. By quaternizing the imidazole nitrogen atoms of this compound or its derivatives, a new class of functionalized ionic liquids can be created. The bromo-propyl side chain can be further modified to introduce specific functionalities, leading to task-specific ionic liquids for applications in catalysis, separations, and electrochemistry.

Synthesis of Bio-inspired Materials: The imidazole group is present in the amino acid histidine and plays a crucial role in the structure and function of many proteins. By incorporating this compound into polymers or self-assembling systems, researchers can create bio-inspired materials with properties that mimic biological systems, such as catalytic activity or molecular recognition capabilities.

Application in Chemical Biology: The reactive bromo-propyl group can be used as a handle for attaching this compound to biomolecules, such as proteins or nucleic acids. This could enable the development of chemical probes to study biological processes, or the creation of bioconjugates with novel therapeutic or diagnostic properties.

Flow Chemistry and Automated Synthesis: As mentioned previously, the synthesis of this compound is well-suited for flow chemistry. rsc.orgpku.edu.cn Furthermore, its reactivity makes it an ideal building block for use in automated synthesis platforms. The integration of this compound into automated workflows will accelerate the discovery and optimization of new molecules for a wide range of applications.

The successful integration of this compound into these new technologies will depend on interdisciplinary collaborations between synthetic chemists, materials scientists, chemical engineers, and biologists.

Q & A

Q. Methodological Workflow :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify imidazole ring protons (δ 6.5–7.5 ppm) and bromopropyl chain signals (δ 3.0–3.5 ppm for CH₂Br). Compare with DFT-predicted chemical shifts to resolve ambiguities .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy .
  • Crystallography : For single-crystal X-ray diffraction, use SHELXL for refinement. Resolve potential disorder in the bromopropyl chain by applying restraints to thermal parameters .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Q. Strategies :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., bromine substitution) .
  • Computational Modeling :
    • Use Gaussian or ORCA with B3LYP/6-31G* to calculate transition states for bromopropyl group reactions. Compare activation energies of competing pathways (e.g., SN1 vs. SN2) .
    • Solvent effects can be modeled via PCM (Polarizable Continuum Model) to refine mechanistic predictions .

Advanced: What computational approaches are suitable for predicting the bioactivity of this compound derivatives?

Q. Integrated Workflow :

  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR). Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to evaluate pharmacokinetic properties (e.g., logP, bioavailability). Cross-reference with experimental cytotoxicity data (e.g., IC₅₀ from MTT assays) .

Advanced: How can researchers design biological studies to evaluate the pharmacological potential of this compound?

Q. Methodological Framework :

  • In Vitro Assays :
    • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) .
    • Enzyme Inhibition : Use fluorometric assays to measure IC₅₀ against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing Br with Cl) and correlate changes with bioactivity trends .

Advanced: How can contradictions in crystallographic or spectroscopic data for this compound be resolved?

Q. Troubleshooting :

  • Crystallographic Refinement : If SHELXL refinement yields high R-factors (>5%), check for twinning or disorder. Apply TWIN/BASF commands and anisotropic displacement parameters .
  • NMR Discrepancies : For overlapping signals, use 2D techniques (COSY, HSQC) or variable-temperature NMR to resolve dynamic effects .

Basic: What factors influence the stability of this compound during storage?

Q. Stability Optimization :

  • Storage Conditions : Store at –20°C in amber vials under inert gas (Ar) to prevent photodegradation and hydrolysis of the C-Br bond .
  • pH Sensitivity : Avoid aqueous solutions with pH >8, as hydroxide ions may displace bromide, forming imidazole alcohols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.